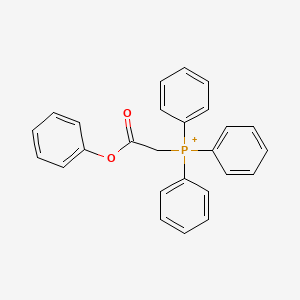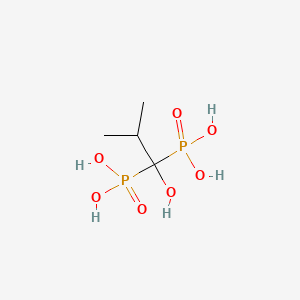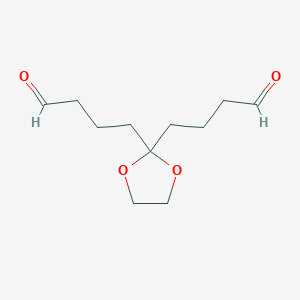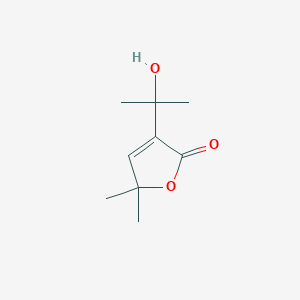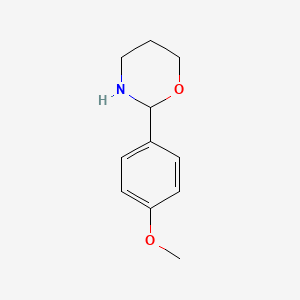
2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- can be achieved through various methods. One common approach involves the Mannich-type condensation-cyclization reaction. This method typically uses formaldehyde and appropriate primary amines as reactants . Another promising approach involves the Rh(II)-catalyzed reaction of 2-carbonyl-substituted 2H-azirines and diazocarbonyl compounds, which introduces electron-withdrawing groups at the 2-position of the oxazine ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of high-yield reactions and scalable processes, are likely applicable. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the functional groups attached to the oxazine ring, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like titanium tetrachloride for demethylation reactions , and reducing agents for the reduction of oxazine derivatives. Substitution reactions often involve nucleophiles that can replace existing functional groups on the oxazine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of phenylhydrazone derivatives can lead to the formation of oxazine-dione derivatives .
Aplicaciones Científicas De Investigación
2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- has a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, oxazine derivatives exhibit potential biological and pharmacological activities, such as anti-tumor, antibacterial, and anti-HIV properties . Additionally, oxazine compounds are used in the development of fluorescent dyes and pigments .
Mecanismo De Acción
The mechanism of action of 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, certain oxazine derivatives can induce apoptosis in cancer cells by activating caspase pathways and causing a loss in mitochondrial membrane potential . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- include other oxazine derivatives such as morpholine (tetrahydro-1,4-oxazine) and benzoxazines . These compounds share the oxazine ring structure but differ in their substituents and specific chemical properties.
Uniqueness: The uniqueness of 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- lies in its methoxyphenyl group, which imparts distinct chemical reactivity and potential applications. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable subject of scientific research.
Propiedades
Número CAS |
109086-77-3 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-1,3-oxazinane |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-3-9(4-6-10)11-12-7-2-8-14-11/h3-6,11-12H,2,7-8H2,1H3 |
Clave InChI |
CATPMMKKMWYOSJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2NCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


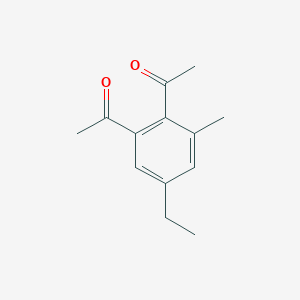

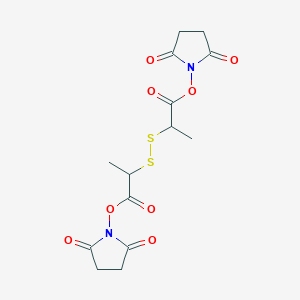
![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)
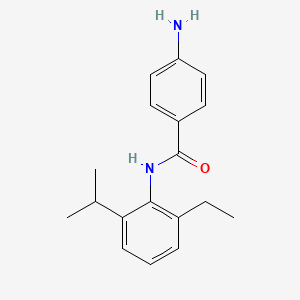
![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)

![[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride](/img/structure/B14332083.png)
